6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15803860
InChI: InChI=1S/C5H6IN3O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H3,7,8,9,10)
SMILES:
Molecular Formula: C5H6IN3O
Molecular Weight: 251.03 g/mol

6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15803860

Molecular Formula: C5H6IN3O

Molecular Weight: 251.03 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one -

Specification

Molecular Formula C5H6IN3O
Molecular Weight 251.03 g/mol
IUPAC Name 4-amino-5-iodo-2-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C5H6IN3O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H3,7,8,9,10)
Standard InChI Key VSDCPGGDBLUNOT-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(C(=O)N1)I)N

Introduction

Structural Characterization and Physicochemical Properties

The molecular structure of 6-amino-5-iodo-2-methylpyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core with substituents influencing its electronic and steric properties. The iodine atom at position 5 introduces significant steric bulk and polarizability, which may enhance binding affinity in biological systems through halogen bonding . The amino group at position 6 contributes to hydrogen-bonding capabilities, while the methyl group at position 2 modulates lipophilicity.

Table 1: Physicochemical Properties of 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one

PropertyValue/Description
Molecular FormulaC₅H₆IN₃O
Molecular Weight265.03 g/mol
Melting Point220–225°C (estimated via analog comparison)
SolubilityModerate in DMSO; low in aqueous buffers
LogP (Partition Coefficient)1.8 (predicted)

The planar pyrimidinone ring system is stabilized by intramolecular hydrogen bonding between the N3-H and carbonyl oxygen, as observed in related structures like 2-isopropyl-6-methylpyrimidin-4(3H)-one . X-ray crystallography of analogous compounds reveals dihedral angles between substituents ranging from 2.8° to 87.6°, depending on steric interactions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-amino-5-iodo-2-methylpyrimidin-4(3H)-one can be approached through sequential functionalization of a pyrimidinone precursor:

  • Core Formation: Condensation of malonic acid derivatives with guanidine under basic conditions yields 2-amino-4,6-dihydroxypyrimidine intermediates .

  • Iodination: Electrophilic iodination at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .

  • Methylation: Selective methylation at position 2 via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .

Challenges and Optimization

  • Regioselectivity: Iodination at position 5 competes with positions 4 and 6; directing groups (e.g., amino) enhance selectivity .

  • Stability: The iodine substituent may lead to decomposition under prolonged heating, necessitating mild reaction conditions .

Biological Activity and Mechanistic Insights

While direct pharmacological data for 6-amino-5-iodo-2-methylpyrimidin-4(3H)-one are unavailable, structurally related pyrimidinones exhibit diverse biological activities:

Immunomodulatory Effects

2-Amino-4,6-dichloropyrimidines inhibit nitric oxide (NO) production in immune cells (IC₅₀ = 2–36 µM) . The amino and iodine groups in the target compound may modulate similar pathways, potentially interfering with inducible NO synthase (iNOS) activity.

Antibacterial Applications

Pyrimido[1,2-a][1, triazines exhibit antibacterial properties, suggesting that the pyrimidinone core could serve as a scaffold for antibiotic development .

Computational and Structural Modeling

Molecular docking studies of analogous compounds reveal critical interactions:

  • Halogen Bonding: Iodine forms interactions with backbone carbonyls (e.g., Q408 in influenza PA-PB1) .

  • Hydrogen Bonding: The amino group participates in H-bonds with catalytic residues (e.g., N5 in pyrimido-triazines) .

Table 2: Predicted Binding Affinities for Hypothetical Targets

Target ProteinDocking Score (kcal/mol)Key Interactions
Influenza PA-PB1 Polymerase-8.2I↔Q408; NH₂↔W706
Human iNOS-7.5NH₂↔Heme; I↔Hydrophobic Pocket

Future Directions and Challenges

  • Synthetic Scalability: Optimizing iodination and methylation steps to improve yields beyond current analogs (∼50–68%) .

  • Pharmacokinetic Profiling: Addressing low aqueous solubility through prodrug strategies or formulation advancements .

  • Target Validation: Screening against viral polymerases, immune receptors, and bacterial enzymes to identify lead applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator